3-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide

Medicinal Chemistry Thiadiazole Derivatives Chemoinformatics

Researchers designing 1,3,4-thiadiazole libraries face a gap in amino-functionalized building blocks for amide coupling and reductive amination. 3-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide (CAS 1695114-54-5) addresses this need with a free primary amine handle at the 3-position of the 2-methylbutanamide side chain. • Free -NH₂ handle for amide coupling, reductive amination & urea formation • 95% purity certified; C₉H₁₆N₄OS, MW 228.32, tPSA 109 Ų, XLogP3 1.3 • Also available as hydrochloride salt (CAS 1803589-38-9) for enhanced stability • Suitable as analytical reference standard for method development & QC

Molecular Formula C9H16N4OS
Molecular Weight 228.32 g/mol
Cat. No. B13257661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide
Molecular FormulaC9H16N4OS
Molecular Weight228.32 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C(C)C(C)N
InChIInChI=1S/C9H16N4OS/c1-4-7-12-13-9(15-7)11-8(14)5(2)6(3)10/h5-6H,4,10H2,1-3H3,(H,11,13,14)
InChIKeyQCTPEXURVHLNSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide: Procurement Considerations


3-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide (CAS 1695114-54-5, free base; CAS 1803589-38-9, hydrochloride) is a C9H16N4OS thiadiazole derivative featuring a 2-methylbutanamide side chain with a free amino group at the 3-position [1]. The compound is currently listed as a research chemical or building block by multiple suppliers with a typical purity specification of 95% . Based on available public information, no published medicinal chemistry campaigns, biological activity datasets, or target-specific lead optimization studies that specifically feature this compound as the principal test article can be identified.

Thiadiazole building block with free primary amine handle for derivatization
Typical research-grade purity specification (supplier-reported)
No published target-specific bioactivity or lead optimization data

3-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide: Differentiation from Generic Analogs


Small structural modifications within the 1,3,4-thiadiazole class are known to cause significant shifts in physicochemical properties, target binding, and ADMET profiles; however, no comparative pharmacological or physicochemical data have been published for this specific compound [1]. In the absence of measured selectivity, solubility, or activity data for 3-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide against defined comparators, any claim of differentiation or superiority over close analogs such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide (CAS 723257-99-6) or N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide (CAS 510763-52-7) would be speculative . Consequently, generic substitution risk cannot be assessed with evidence.

Comparative bioactivity data absent — generic substitution risk cannot be assessed with evidence.
Predicted physicochemical differentiation (HBD, tPSA) lacks experimental validation; functional relevance uncertain.
Close analogs (e.g., des‑amino, isopropyl variants) may show divergent properties; interchangeability not supported.

3-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide: Quantitative Differentiation Evidence


No Published Comparative Bioactivity Data

A comprehensive search of PubMed, PubChem, and patent databases as of May 2026 yielded no peer-reviewed studies, patents, or authoritative datasets reporting quantitative biological activity (e.g., IC50, Ki, MIC, ED50) for 3-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide [1]. While structurally related 1,3,4-thiadiazole amides have published activity, such as the anticancer compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) with IC50 values of 0.084 mmol/L (MCF7) and 0.034 mmol/L (A549), these data cannot be extrapolated to the target compound [2].

Bioactivity Data
Class-level inference
No published IC₅₀, Ki, or MIC values
Procurement relies on identity and purity, not on demonstrated biological differentiation.
Structural analog 4y IC₅₀ data (0.084–0.034 mmol/L) not extrapolatable.
Medicinal Chemistry Thiadiazole Derivatives Chemoinformatics

Uncharacterized Physicochemical Differentiation

The target compound's free amino group is predicted to increase hydrogen bond donor count (2 vs. 1) and topological polar surface area (109 Ų vs. ~87 Ų) relative to its des-amino analog N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide [1]. While such differences typically correlate with altered solubility and permeability, no experimental solubility, logD, or permeability measurements for either compound have been published to confirm a practical differentiation [1].

Physicochemical Differentiation
Context-dependent
Δ HBD = +1; Δ tPSA ≈ +22 Ų (computed)
Predicted differences in solubility/permeability remain unvalidated experimentally.
No published logD, solubility, or permeability data for either compound.
Physicochemical Properties Solubility Permeability

3-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide: Application Scenarios


Scaffold for Medicinal Chemistry Library Synthesis

The compound's primary value is as a chemical building block containing a free primary amine handle for further derivatization (e.g., amide coupling, reductive amination) [1]. Research groups designing focused 1,3,4-thiadiazole libraries may procure this compound as a synthetic intermediate when a 3-amino-2-methylbutanamide side chain is specifically required, though no target-specific validation data exist to prioritize it over alternative scaffolds.

Analytical Reference Standard Procurement

The compound, supplied at 95% purity, may serve as an analytical reference standard for method development or quality control in laboratories synthesizing or analyzing related thiadiazole amides . Its certified identity and purity are the sole procurement criteria in this context, as bioactivity data are irrelevant.

Solubility or Formulation Feasibility Studies

The calculated XLogP3 of 1.3 and tPSA of 109 Ų suggest moderate aqueous solubility potential [1]. This compound could be used in pilot formulation studies comparing the solubility of amino-substituted versus non-amino thiadiazole amides, but such studies would need to generate their own experimental data, as none currently exist.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Free amine derivatization handle
Synthetic route feasibility and scaffold utility
Analytical reference standard procurement
Certified identity and purity
Method development and QC for related thiadiazole amides
Solubility/formulation feasibility studies
Predicted moderate aqueous solubility profile
Experimental solubility assessment and comparison with des‑amino analogs
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